![molecular formula C16H15N5O B336199 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336199.png)
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, where they are used to protect materials from the harmful effects of ultraviolet radiation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(2H-benzotriazol-2-yl)acetohydrazide with 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: The original hydrazide and aldehyde.
Substitution: Various substituted benzotriazole derivatives.
科学的研究の応用
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials that require UV protection.
作用機序
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the host material from UV-induced degradation. The benzotriazole moiety is primarily responsible for this UV-absorbing property. In biological systems, the compound may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation.
類似化合物との比較
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV-absorbing properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used in plastics and coatings for UV protection.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific hydrazone linkage, which may impart additional stability and reactivity compared to other benzotriazole derivatives. This unique structure could potentially enhance its effectiveness as a UV stabilizer and broaden its range of applications in various fields.
特性
分子式 |
C16H15N5O |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
2-(benzotriazol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5O/c1-12-6-8-13(9-7-12)10-17-18-16(22)11-21-19-14-4-2-3-5-15(14)20-21/h2-10H,11H2,1H3,(H,18,22)/b17-10+ |
InChIキー |
FOLNZWRXVNKNQJ-LICLKQGHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2 |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


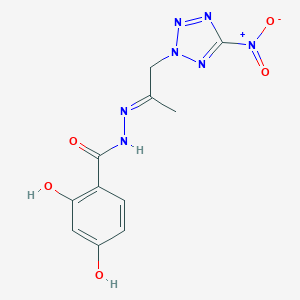
![N'-(2-naphthylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B336119.png)
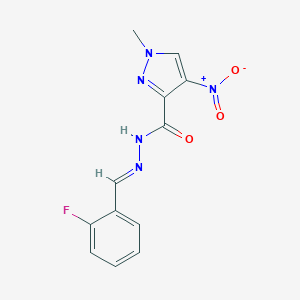
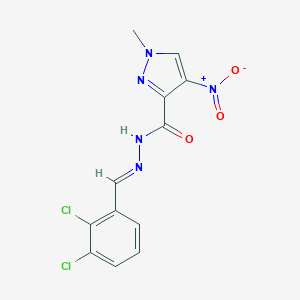
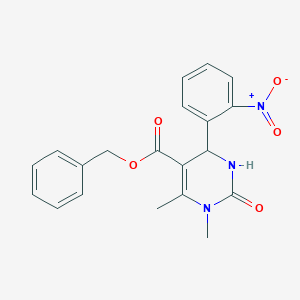
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B336127.png)
![Methyl 6'-amino-6-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336129.png)
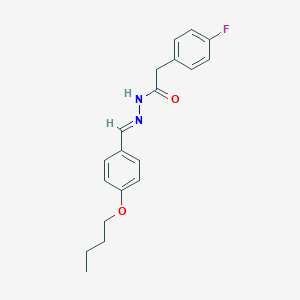

![4-CHLORO-N'~5~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B336135.png)
![Tert-butyl 6'-amino-5'-cyano-6-fluoro-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336137.png)
![4-bromo-1-methyl-N'-[(5-methyl-2-furyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B336138.png)
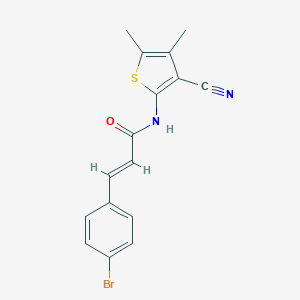
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B336140.png)
